



Application Notes: Pranlukast-d4 for In Vitro Research

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Compound of Interest						
Compound Name:	Pranlukast-d4					
Cat. No.:	B10782638	Get Quote				

Introduction

Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [1][2] It functions by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby blocking the downstream signaling pathways that lead to airway edema, smooth muscle contraction, and mucus secretion.[2][3] These effects make Pranlukast an effective therapeutic agent for managing asthma and allergic rhinitis.[1]

Pranlukast-d4 is a deuterated form of Pranlukast. In biological systems, the substitution of hydrogen with deuterium atoms typically has a minimal impact on the compound's biological activity and mechanism of action. Therefore, the effective concentrations and protocols established for Pranlukast in functional in vitro assays are directly applicable to **Pranlukast-d4**. The primary application of **Pranlukast-d4** is as an internal standard for the accurate quantification of Pranlukast in biological samples using mass spectrometry (GC-MS or LC-MS), owing to the mass shift introduced by the deuterium atoms.[4]

These notes provide key data and detailed protocols for utilizing Pranlukast (and by extension, **Pranlukast-d4**) in common in vitro assays to study CysLT1 receptor antagonism.

Data Presentation: In Vitro Activity of Pranlukast

The following tables summarize the quantitative data for Pranlukast in various in vitro assays. These concentrations serve as a guide for designing experiments with **Pranlukast-d4**.



Table 1: Receptor Binding Affinity of Pranlukast

Target/Ligand	Assay Type	Preparation	Value	Citation
CysLT1 Receptor / [³H]LTD4	Radioligand Binding	Lung Membranes	$K_i = 0.99 \pm 0.19$ nM	[5]
CysLT1 Receptor / [3H]LTE4	Radioligand Binding	Lung Membranes	$K_i = 0.63 \pm 0.11$ nM	[5]
CysLT1 Receptor / [3H]LTC4	Radioligand Binding	Lung Membranes	$K_i = 5640 \pm 680$ nM	[5]
CysLT1 Receptor	Radioligand Binding	Not Specified	IC ₅₀ = 4.3 - 7.2 nM	[4]
CysLT2 Receptor	Radioligand Binding	Human Receptor	IC50 = 3,620 nM	[4]

Table 2: Effective Concentrations of Pranlukast in Functional In Vitro Assays

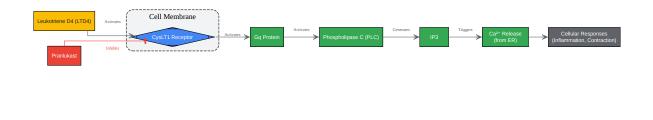


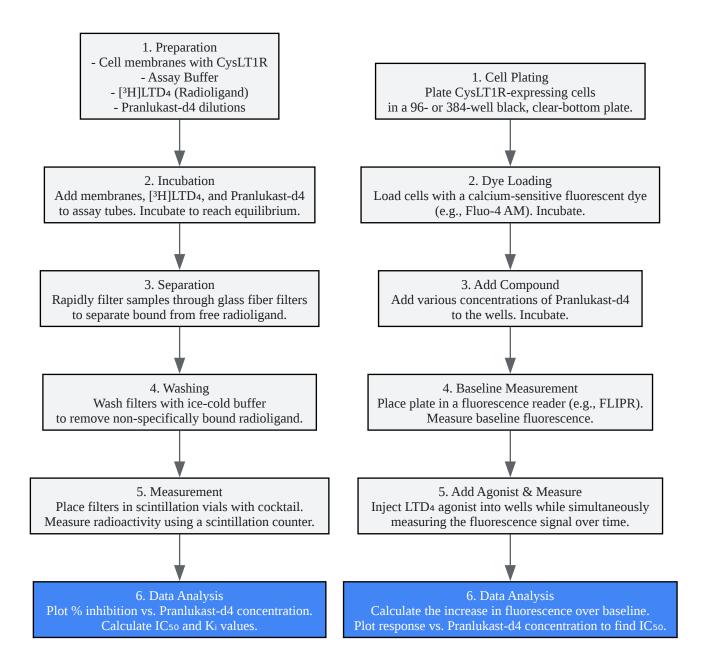
Assay	Cell/Tissue Type	Effect Measured	Value	Citation
Mucus Secretion	Isolated Guinea Pig Trachea	Inhibition of LTD4-induced secretion	IC50 = 0.3 μM	[4][6]
NF-ĸB Activation	U937 and Jurkat Cells	Inhibition of TNF- α-induced p65 nuclear localization	10 - 100 μΜ	[4]
NF-ĸB Activation	Differentiated U- 937 Cells	Inhibition of NF- κΒ activation	~40% inhibition	[7][8]
NF-ĸB Activation	Jurkat Cells	Inhibition of NF- κΒ activation	~30% inhibition	[7][8]
IL-6 Production	Peripheral Blood Mononuclear Cells (PBMCs)	Inhibition of LPS- induced production	~65% inhibition	[7][8]
CysLT1 Receptor Translocation	Endothelial Cells	Inhibition of OGD-induced nuclear translocation	10 μΜ	[5]

Signaling Pathway and Experimental Workflows Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

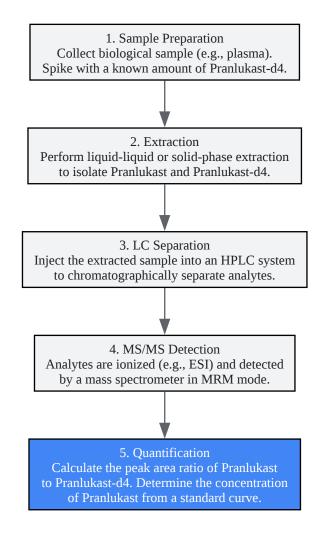
Pranlukast acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). Its binding prevents the activation of downstream signaling cascades typically initiated by leukotrienes like LTD4.











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